11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one
Description
Chemical Structure and Key Properties The compound 11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one (C₁₉H₁₉NO₂S, molecular weight: 326.42 g/mol) is a dibenzothiazepine derivative featuring a seven-membered heterocyclic ring containing sulfur and nitrogen atoms . The 2-methoxyphenyl substituent at position 11 and a methyl group at position 3 define its structural uniqueness. Its fused bicyclic system (dibenzo[b,e]) and tetrahydro configuration contribute to conformational rigidity, which may influence pharmacological activity and solubility.
Properties
IUPAC Name |
6-(2-methoxyphenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-13-11-16-20(17(23)12-13)21(14-7-3-5-9-18(14)24-2)25-19-10-6-4-8-15(19)22-16/h3-10,13,21-22H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMRMSNVWXMLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(SC3=CC=CC=C3N2)C4=CC=CC=C4OC)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a member of the thiazepine family, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is . The compound features a thiazepine ring fused with two benzene rings and a methoxy group, which may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 295.41 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| LogP | 3.5 |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Activity : Studies have shown that thiazepine derivatives can exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Antitumor Activity : Preliminary findings suggest that the compound may inhibit the proliferation of certain cancer cell lines. In vitro studies demonstrated cytotoxic effects against breast and lung cancer cells.
- Antimicrobial Properties : Some derivatives in the thiazepine class have shown antimicrobial activity against various pathogens, including bacteria and fungi.
The mechanisms through which 11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one exerts its effects are still under investigation. However, several hypotheses include:
- Receptor Interaction : The compound may interact with various receptors (e.g., serotonin receptors) influencing mood and behavior.
- Cell Cycle Arrest : In cancer cells, it may induce apoptosis or cell cycle arrest through modulation of pathways involved in cell survival.
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of thiazepine derivatives. The results indicated that compounds similar to 11-(2-methoxyphenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one displayed significant reductions in depressive-like behavior in rodent models when administered at specific dosages over a two-week period.
Study 2: Antitumor Activity
In vitro studies conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were reported at concentrations lower than those used for traditional chemotherapeutics, suggesting a promising avenue for further development.
Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was established at levels comparable to existing antibiotics.
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The target compound’s methoxy and methyl groups may enhance lipophilicity, favoring blood-brain barrier penetration for CNS applications, contrasting with chlorophenyl/thienyl diazepines’ preference for peripheral targets .
- Structural Limitations: The absence of a chlorine atom (cf.
Q & A
Q. How can a hybrid theoretical framework (e.g., QSAR and pharmacophore modeling) enhance target identification?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
